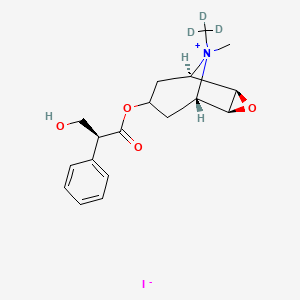
Methscopolamine-d3 Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methscopolamine-d3 Iodide is a deuterated form of methscopolamine iodide, a quaternary ammonium compound. It is primarily used in scientific research as a stable isotope-labeled compound. Methscopolamine itself is a derivative of scopolamine and acts as an antagonist at muscarinic acetylcholine receptors. The deuterated form, this compound, is used for various analytical and research purposes due to its enhanced stability and distinct isotopic signature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methscopolamine-d3 Iodide typically involves the deuteration of methscopolamine followed by iodination. The process begins with the preparation of methscopolamine, which is synthesized from scopolamine through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents under controlled conditions. The final step is the iodination, where methscopolamine-d3 is reacted with iodine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under stringent conditions to maintain the isotopic purity and chemical stability of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methscopolamine-d3 Iodide undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of methscopolamine-d3 and iodide ions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the iodide ion.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.
Hydrolysis Products: Methscopolamine-d3 and iodide ions.
Applications De Recherche Scientifique
Methscopolamine-d3 Iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.
Pharmacokinetics: Employed in studies to trace the metabolic pathways and distribution of methscopolamine in biological systems.
Neuroscience: Utilized in research on muscarinic acetylcholine receptors and their role in various neurological conditions.
Drug Development: Aids in the development of new drugs by providing insights into the pharmacodynamics and pharmacokinetics of methscopolamine derivatives
Mécanisme D'action
Methscopolamine-d3 Iodide acts as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a reduction in gastric secretion, inhibition of gastrointestinal motility, and other anticholinergic effects. The deuterated form, this compound, retains these properties while providing enhanced stability and distinct isotopic labeling for research purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methscopolamine Bromide: Another quaternary ammonium compound with similar anticholinergic properties.
Scopolamine: The parent compound from which methscopolamine is derived.
Atropine: A related anticholinergic agent with similar pharmacological effects
Uniqueness
Methscopolamine-d3 Iodide is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise tracing and measurement are required .
Propriétés
Formule moléculaire |
C18H24INO4 |
|---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
[(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H24NO4.HI/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1/i1D3;/t12?,13-,14-,15+,16-,17+,19?; |
Clé InChI |
PDQPDKTZDLHGAF-URBIXWBOSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[I-] |
SMILES canonique |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

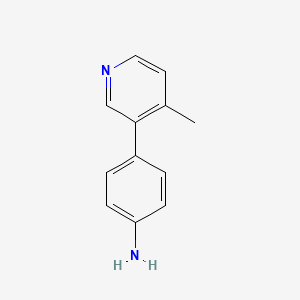

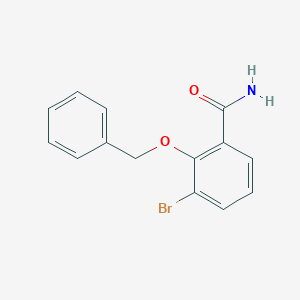

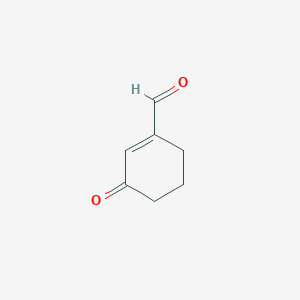
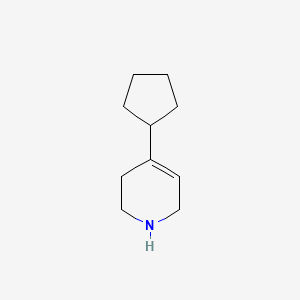

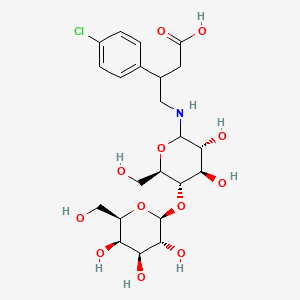


![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
